

A Comparative Analysis of (3-Aminobenzyl)diethylamine Using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: (3-Aminobenzyl)diethylamine

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure. This guide provides a detailed analysis of **(3-Aminobenzyl)diethylamine** using ^1H and ^{13}C NMR, comparing its spectral features with those of analogous compounds to aid researchers in its identification and characterization.

Chemical Structure

To provide a clear reference for the subsequent NMR data analysis, the chemical structure of **(3-Aminobenzyl)diethylamine** is presented below.

Caption: Chemical structure of **(3-Aminobenzyl)diethylamine**.

Experimental Protocol

A standardized protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation:

- Weigh approximately 5-10 mg of the **(3-Aminobenzyl)diethylamine** sample.

- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

- Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
- Probe: 5 mm BBO probe
- Temperature: 298 K

^1H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.09 s
- Spectral Width: 20 ppm

^{13}C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.36 s
- Spectral Width: 240 ppm

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of **(3-Aminobenzyl)diethylamine** is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the diethylamino group. The table below summarizes the predicted chemical shifts (δ), splitting patterns, and integration values.

Proton Assignment	Predicted δ (ppm)	Splitting Pattern	Integration
Aromatic H (C2, C4, C5, C6)	6.5 - 7.2	Multiplet (m)	4H
-NH ₂	~3.5 (broad)	Singlet (s)	2H
-CH ₂ -N (benzyl)	~3.5	Singlet (s)	2H
-N(CH ₂ CH ₃) ₂	~2.5	Quartet (q)	4H
-N(CH ₂ CH ₃) ₂	~1.0	Triplet (t)	6H

Comparative Analysis:

- Aromatic Protons:** The chemical shifts of the aromatic protons are influenced by the electron-donating amino (-NH₂) and diethylaminomethyl groups. In comparison to unsubstituted toluene (aromatic protons at ~7.2 ppm), a general upfield shift is expected. For instance, in 3-aminobenzyl alcohol, the aromatic protons appear in the range of 6.4-7.0 ppm.[\[1\]](#)[\[2\]](#)
- Benzylic Protons:** The benzylic protons (-CH₂-N) are expected to appear around 3.5 ppm. This is comparable to benzylamine, where these protons resonate at approximately 3.8 ppm.[\[3\]](#)
- Diethylamino Protons:** The quartet and triplet signals for the ethyl groups are characteristic of a diethylamino moiety. In diethylamine itself, the methylene protons (-CH₂-) appear around 2.5 ppm and the methyl protons (-CH₃) around 1.0 ppm.[\[4\]](#)

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for **(3-Aminobenzyl)diethylamine** are presented below.

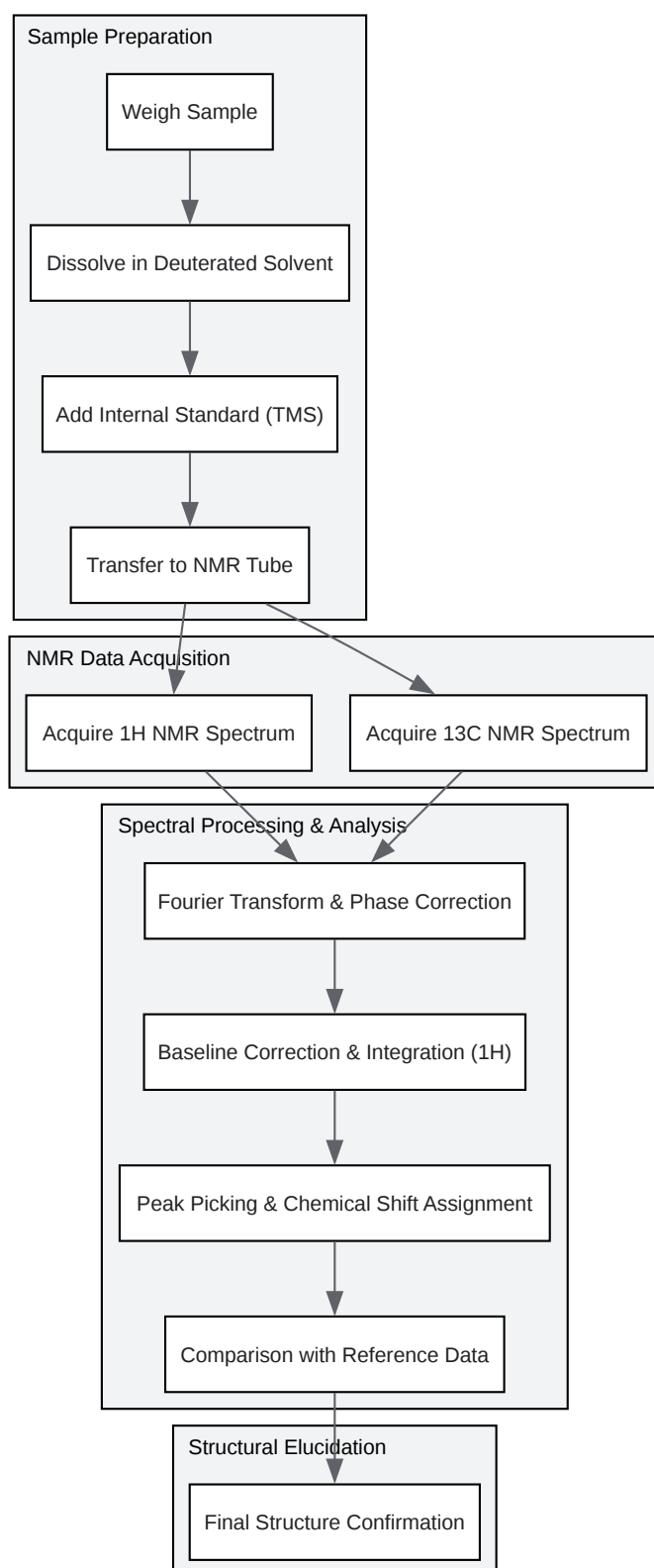
Carbon Assignment	Predicted δ (ppm)
Aromatic C-NH ₂	~148
Aromatic C-CH ₂	~140
Aromatic CH	113 - 130
-CH ₂ -N (benzyl)	~58
-N(CH ₂ CH ₃) ₂	~47
-N(CH ₂ CH ₃) ₂	~12

Comparative Analysis:

- **Aromatic Carbons:** The carbon attached to the amino group (C-NH₂) is expected to be significantly deshielded, appearing around 148 ppm, similar to what is observed in other aromatic amines.^{[1][5]} The other aromatic carbons will have chemical shifts influenced by the positions of the two activating groups.
- **Benzylic Carbon:** The benzylic carbon (-CH₂-N) is predicted to resonate around 58 ppm. For comparison, the benzylic carbon in benzylamine appears at approximately 46 ppm.^[6]
- **Diethylamino Carbons:** The carbons of the diethylamino group are expected at approximately 47 ppm for the methylene (-CH₂-) and 12 ppm for the methyl (-CH₃) carbons, consistent with the values for diethylamine.^{[4][7]}

NMR Data Analysis Workflow

The logical flow from sample preparation to the final structural elucidation based on NMR data is a critical process for researchers. The following diagram illustrates this workflow.



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Caption: Workflow for NMR data analysis.

This guide provides a foundational understanding of the ^1H and ^{13}C NMR characteristics of **(3-Aminobenzyl)diethylamine**, supported by comparative data from structurally related molecules. The provided experimental protocol and analysis workflow offer a systematic approach for researchers in the fields of chemistry and drug development to confidently identify and characterize this compound.

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